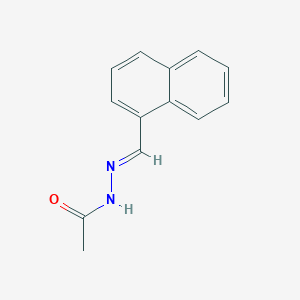

N'-(Naphthalen-1-ylmethylene)acetohydrazide

Description

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |

InChI |

InChI=1S/C13H12N2O/c1-10(16)15-14-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,1H3,(H,15,16)/b14-9+ |

InChI Key |

FDOBVNFLAFPQNL-NTEUORMPSA-N |

Isomeric SMILES |

CC(=O)N/N=C/C1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CC(=O)NN=CC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Ethanol Reflux Method

The most widely documented approach involves refluxing equimolar quantities of acetohydrazide and 1-naphthaldehyde in ethanol under acidic or neutral conditions. For example, a study synthesizing analogous hydrazones refluxed the reactants in ethanol for 5 hours, achieving yields of 65–85% after recrystallization. The reaction mechanism proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone bond. Ethanol’s polar protic nature facilitates proton transfer during the reaction, while its moderate boiling point (78°C) allows for efficient reflux without excessive energy input. Post-reaction, the product is typically isolated by cooling the mixture to induce crystallization, followed by vacuum filtration and recrystallization from ethanol or ethyl acetate.

Methanol at Room Temperature

An alternative method employs methanol as the solvent under ambient conditions. In the synthesis of the ligand Bis[(Z)-N-(naphthalene-1-yl methylene) acetohydrazide], researchers mixed acetohydrazide and 1-naphthaldehyde in methanol at room temperature, yielding the hydrazone in 86% purity after column chromatography. This approach avoids thermal decomposition risks associated with reflux and reduces energy consumption. However, the reaction time may extend to 24–48 hours, as lower temperatures slow kinetic progression. Methanol’s higher polarity compared to ethanol enhances reactant solubility, potentially improving reaction homogeneity.

Catalytic and Solvent Variations

Sodium Hydrogencarbonate in Acetone

A patent describing substituted acetohydrazide derivatives introduced sodium hydrogencarbonate as a base in acetone solvent. In this method, the base deprotonates the hydrazide, increasing its nucleophilicity and accelerating the condensation with 1-naphthaldehyde. The reaction mixture is refluxed for 2–4 hours, followed by silica gel column purification using ethyl acetate/petroleum ether eluents. This protocol achieved an 85% yield for structurally related compounds, highlighting the role of mild bases in optimizing reaction kinetics. Acetone’s aprotic nature minimizes side reactions such as aldehyde hydration, making it suitable for moisture-sensitive syntheses.

Purification Techniques

Purification methods significantly impact product quality. While recrystallization from ethanol or ethyl acetate is common for small-scale syntheses, larger-scale operations often employ column chromatography. For instance, the manganese(II) complex of N'-(Naphthalen-1-ylmethylene)acetohydrazide was purified using a silica gel column with dichloromethane/methanol (10:1) eluent, yielding a high-purity product. Recrystallization tends to favor crystalline products but may suffer from lower recovery rates, whereas chromatography offers superior resolution for amorphous or polar by-products.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for the predominant synthesis methods:

The ethanol reflux method balances speed and yield, making it ideal for laboratory-scale production. In contrast, the methanol room-temperature approach suits heat-sensitive reactants but requires longer durations. The use of sodium hydrogencarbonate in acetone demonstrates how mild bases can enhance efficiency without compromising yield .

Chemical Reactions Analysis

Types of Reactions

N’-(Naphthalen-1-ylmethylene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Oxidized derivatives of the naphthalene ring.

Reduction: Hydrazine derivatives.

Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N'-(Naphthalen-1-ylmethylene)acetohydrazide and its derivatives have shown promising antimicrobial properties. Research indicates that hydrazide derivatives exhibit significant biological activities, including antibacterial and antifungal effects. For instance, compounds derived from this compound have been evaluated against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, demonstrating effective minimum inhibitory concentrations (MICs) .

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies on hydrazone metal complexes derived from hydrazides indicate enhanced anticancer activity compared to their non-complexed forms. For example, complexes of this compound with metals like Cu(II) have exhibited dose-dependent anti-proliferative effects on cancer cell lines, including gastric and colorectal cancers . The mechanisms often involve the induction of apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of functional groups such as hydroxyls and electron-donating substituents significantly enhances the compound's efficacy against microbial pathogens and cancer cells .

| Compound | Structural Features | Notable Activities |

|---|---|---|

| This compound | Naphthalene moiety, hydrazone linkage | Antimicrobial, anticancer |

| Cu(II) complex of this compound | Metal coordination | Enhanced anticancer activity |

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science. Its unique structural features allow it to participate in various chemical reactions leading to the formation of novel materials with desirable properties. For instance, derivatives have been synthesized for use in organic electronics and as ligands in coordination chemistry .

Analytical Applications

Hydrazones, including this compound, are utilized in analytical chemistry for their ability to form stable complexes with metal ions. These complexes can be employed in various analytical techniques such as spectrophotometry for detecting metal ions in environmental samples .

Case Studies

Several studies highlight the efficacy of this compound derivatives:

- Antimicrobial Evaluation : A study evaluated the antibacterial activity of several hydrazone derivatives against E. coli and B. subtilis, revealing that certain modifications to the naphthalene moiety significantly improved efficacy (MIC values as low as 1.45 µg/ml) .

- Anticancer Activity : In vitro studies demonstrated that Cu(II) complexes of hydrazones derived from this compound exhibited IC50 values ranging from 6.5 to 18.3 µM against various cancer cell lines, indicating potent anticancer properties .

- Material Development : Research into the synthesis of novel materials using derivatives has shown promise in creating compounds with enhanced electrical conductivity and stability for electronic applications .

Mechanism of Action

The mechanism of action of N’-(Naphthalen-1-ylmethylene)acetohydrazide, particularly in its role as an NNRTI, involves binding to the reverse transcriptase enzyme of HIV-1. This binding inhibits the enzyme’s activity, preventing the replication of the virus. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral replication and transcription .

Comparison with Similar Compounds

Core Structure :

- Target Compound : Lacks additional heterocyclic substituents, focusing on the naphthalene group.

- Benzimidazole Derivatives: Example: Compound 12 (N'-(Naphthalen-1-ylmethylene)-2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide) incorporates a benzimidazole ring and propylthio group, synthesized by condensing benzimidazole acetohydrazide with naphthalen-1-carbaldehyde .

Triazole Derivatives :

- Example: A6 (2-(4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)-N-(naphthalen-1-ylmethylene)acetohydrazide) includes a triazole ring, synthesized via cyclization and Schiff base formation.

- Impact: The triazole moiety confers neuroprotective effects and modulates cytotoxicity in cancer cells (e.g., IC50 values < 10 μM in melanoma IGR39 cells) .

Pyrazole Derivatives :

- Example: Compound 4a ((E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide) features a pyrazole ring and morpholinoethoxy group.

- Impact: The morpholinoethoxy substituent enhances bioavailability, contributing to anti-inflammatory activity (57.3% TNF-α suppression in vivo) .

Enzyme Inhibition :

Anti-Inflammatory Activity :

Anticancer Activity :

- Triazole derivatives (e.g., N'-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) showed selective cytotoxicity against melanoma IGR39 cells (IC50 = 8.2 μM) .

Physicochemical Properties

Spectral Data :

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Halogen substituents (e.g., Cl in compound 4f) enhance anti-inflammatory activity (55.8% TNF-α suppression) .

- Sulfur-Containing Groups : Propylthio or ethylthio groups improve enzyme inhibition (e.g., α-glucosidase IC50 = 6.10 μM) .

Data Tables

Biological Activity

N'-(Naphthalen-1-ylmethylene)acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural configuration, which includes a naphthalene moiety linked to an acetohydrazide functional group via a methylene bridge. Its molecular formula is CHNO, with a molecular weight of approximately 216.25 g/mol. The compound exhibits notable physical properties, including varying melting points depending on the synthesis method and purity .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been evaluated against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These studies have shown that certain derivatives of the compound exhibit potent antibacterial effects, making them candidates for further development in treating infections .

Antiviral Activity

The compound has also been studied for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), particularly against HIV-1. The mechanism involves binding to the reverse transcriptase enzyme, inhibiting viral replication by blocking the active site critical for transcription and replication processes .

Anticancer Potential

This compound has demonstrated promising anticancer properties. Research has indicated its ability to induce apoptosis in cancer cell lines such as MCF-7 and BGC-823, with IC values ranging from 5.04 to 23.86 μM depending on the specific derivative tested . The compound's mechanism of action in cancer cells includes:

- Inhibition of key signaling pathways

- Induction of cell cycle arrest

- Promotion of apoptotic processes

The biological activities of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The binding affinity to enzymes involved in metabolic pathways is crucial for its antimicrobial and antiviral effects.

- DNA Interaction : Some studies suggest that the compound may interact with DNA, influencing cellular processes related to proliferation and apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N'-(Benzylidene)acetohydrazide | Hydrazone | Contains a benzylidene moiety |

| N'-(Phenylmethylene)acetohydrazide | Hydrazone | Features a phenyl group; different biological activity |

| N'-(Furfurylidene)acetohydrazide | Hydrazone | Incorporates a furan ring; known for distinct reactivity |

| N'-(Salicylidene)acetohydrazide | Hydrazone | Significant chelating properties |

The structural uniqueness of this compound enhances its stability and broadens its range of biological activities compared to other simpler hydrazones .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various contexts:

- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant activity against both gram-positive and gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

- Antiviral Studies : Research focusing on NNRTI activity revealed that modifications to the naphthalene ring could enhance binding affinity and inhibitory capacity against HIV-1 .

- Anticancer Investigations : Various derivatives were tested against multiple cancer cell lines, showing dose-dependent cytotoxicity and potential as lead compounds in cancer therapy .

Q & A

Q. How can synthesis conditions for N'-(Naphthalen-1-ylmethylene)acetohydrazide be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves a condensation reaction between naphthalen-1-ylmethylene derivatives and acetohydrazide. Key parameters include:

- Solvent choice: Ethanol or methanol is preferred for solubility and reflux stability .

- Catalysts: Acidic conditions (e.g., trifluoroacetic acid, TFA) enhance reaction rates .

- Temperature and time: Refluxing at 70–80°C for 6–12 hours ensures complete conversion .

- Purification: Flash chromatography (e.g., dichloromethane/methanol, 95:5) removes unreacted starting materials .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR spectroscopy: ¹H and ¹³C NMR confirm hydrazone bond formation and aromatic proton environments .

- IR spectroscopy: Stretching vibrations for C=O (1650–1685 cm⁻¹) and N-H (3200–3320 cm⁻¹) validate functional groups .

- X-ray crystallography: Resolves stereochemistry and molecular packing; SHELX software is widely used for refinement .

Q. How is the initial biological activity of this compound assessed in vitro?

Methodological Answer:

- Enzyme inhibition assays: For example, α-glucosidase inhibition (IC50 values) with acarbose as a positive control .

- Dose-response curves: Use at least five concentrations to calculate IC50 ± SEM (standard error of the mean) .

- Controls: Include vehicle (DMSO) and reference inhibitors to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Methodological Answer:

-

Substituent variation: Compare analogs with substituted benzylidene or heterocyclic groups (e.g., benzimidazole, triazole) .

-

Activity trends: For example, electron-withdrawing groups (e.g., -Cl, -NO₂) enhance α-glucosidase inhibition (e.g., IC50 = 6.10 ± 0.8 µM for compound 228 vs. 378.2 µM for acarbose) .

-

Data table for SAR:

Compound ID Substituent IC50 (µM) 210 Naphthalen-1-yl 8.93 ± 1.0 228 2,4-Dihydroxybenzylidene 6.10 ± 0.8 Acarbose Reference 378.2 ± 0.12

Q. What computational strategies are used to predict the biological targets of this compound?

Methodological Answer:

- Molecular docking: Autodock Vina or Schrödinger Suite evaluates binding affinity to enzymes (e.g., α-glucosidase active site) .

- Pharmacophore modeling: Identifies critical features (e.g., hydrogen bond donors, aromatic rings) for target engagement .

- MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How should discrepancies in biological activity data between studies be analyzed?

Methodological Answer:

- Statistical validation: Compare SEM values (e.g., ±1.0–2.2 µM in α-glucosidase assays) to assess reproducibility .

- Assay variability: Control for enzyme batch differences, incubation time, and detection methods (e.g., spectrophotometric vs. fluorometric) .

- Structural confirmation: Re-characterize compounds to rule out degradation or isomerization .

Q. What challenges arise in crystallizing this compound for X-ray studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.